N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide
Description
N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide (CAS: 1130067-18-3; molecular formula: C₂₅H₂₆N₄O₂; molecular weight: 414.5 g/mol) is a benzimidazolone-piperidine derivative with a terminal 2-naphthamide group . It is structurally characterized by a 2-oxo-benzimidazolone core linked to a piperidine ring via an ethyl spacer, followed by a 2-naphthamide substituent. This compound, also referred to as VU0155056 or VU01 , has been identified as a potent inhibitor of phospholipase D (PLD), a therapeutic target in oncology and inflammation . The benzimidazolone moiety mimics tryptophan residues, enabling competitive binding to protein-protein interaction interfaces, such as the p53-Mdm2 complex .
Properties
IUPAC Name |
N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c30-24(20-10-9-18-5-1-2-6-19(18)17-20)26-13-16-28-14-11-21(12-15-28)29-23-8-4-3-7-22(23)27-25(29)31/h1-10,17,21H,11-16H2,(H,26,30)(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLLRNNFUYEADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide, also known as VU0155056, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H26N4O2
- Molecular Weight : 414.5 g/mol
- CAS Number : 1130067-18-3
The compound exhibits its biological activity primarily through the inhibition of specific pathways involved in cell proliferation and apoptosis. It has been shown to interact with various receptors and enzymes that are critical in cancer biology and inflammatory responses.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and U87 (glioblastoma). The IC50 values ranged from 25 to 50 µM, indicating moderate effectiveness in inhibiting cell growth .
- In Vivo Studies : In murine models bearing tumors, treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups. Flow cytometry analyses revealed increased apoptosis in treated cells, suggesting a mechanism involving programmed cell death .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties:
- Cyclooxygenase Inhibition : The compound showed significant inhibition of COX enzymes, with IC50 values indicating potent activity against COX-2 (3.11 µM) compared to COX-1 (0.31 µM) .
- NLRP3 Inflammasome Modulation : Studies indicated that this compound might inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | MCF7 | 25 | Significant apoptosis induction |
| Anticancer | U87 | 45.2 | Tumor growth suppression in vivo |
| Anti-inflammatory | COX-2 | 3.11 | Strong inhibition |
| Anti-inflammatory | COX-1 | 0.31 | Moderate inhibition |
| NLRP3 Inhibition | In vitro assays | Not specified | Reduced inflammatory cytokine release |
Case Studies
Several case studies have documented the effects of this compound:
- Study on Glioblastoma : A study published in the Journal of Medicinal Chemistry reported that this compound effectively reduced glioblastoma tumor sizes in mouse models, supporting its potential as a therapeutic agent for aggressive brain tumors .
- Inflammatory Disease Model : Research indicated that administration of the compound in models of chronic inflammation resulted in decreased markers of inflammation and improved tissue healing outcomes .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-2-naphthamide exhibit significant anticancer properties. The benzimidazole moiety is known for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: A study published in Nature Chemical Biology demonstrated that derivatives of benzimidazole could modulate cancer cell invasiveness through the inhibition of specific signaling pathways . This suggests that this compound may have similar effects.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. The piperidine and naphthamide components may enhance the compound's ability to penetrate bacterial membranes.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Benzimidazole Derivative | S. aureus | 16 µg/mL |
Neurological Applications
The compound has shown promise in neuropharmacology, particularly in the treatment of neurodegenerative diseases. The piperidine ring may interact with neurotransmitter receptors, potentially providing neuroprotective effects.
Case Study: Research published in Journal of Medicinal Chemistry highlighted that compounds with similar structures could modulate neurotransmitter systems, offering therapeutic avenues for conditions like Alzheimer's disease .
Comparison with Similar Compounds
Key Observations :
- Terminal substituents dictate target selectivity and potency. For example, FIPI’s indole-carboxamide group confers higher PLD1 inhibition (IC₅₀ ~20 nM) compared to VU01’s naphthamide .
- Halogenation : Bromo (VU03) or chloro (VU0155069 ) substitutions on the benzimidazolone ring enhance binding affinity and metabolic stability by increasing hydrophobic interactions with target pockets .
Analogues in DNA Repair Pathways
Key Observations :
- The piperidine-carboxamide linkage in TH5487 and OGG1iNA enables binding to OGG1’s active site, analogous to VU01’s PLD inhibition. However, the bulky iodophenyl group in TH5487 enhances steric hindrance, reducing off-target effects .
Analogues in Neurological Targets
| Compound Name | Substituents/Modifications | Target | Application | Reference |
|---|---|---|---|---|
| Compound 3 | 3,4-Dihydroquinolin-2(1H)-one terminus | Dopamine D2 receptor | Antipsychotic candidate |
Key Observations :
- Replacement of the naphthamide group with a dihydroquinolinone moiety shifts activity toward dopamine receptors, highlighting the scaffold’s versatility .
Pharmacokinetics
- Metabolic Stability : Bromo/chloro substitutions (e.g., VU03, VU0155069) reduce CYP450-mediated oxidation, extending half-life .
Preparation Methods
Sequential Assembly via Benzimidazolone-Piperidine Intermediate
This route prioritizes early-stage formation of the benzimidazolone-piperidine hybrid before introducing the naphthamide group. Key steps include:
- Step 1 : Synthesis of 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine
- Step 2 : N-alkylation with 2-chloroethylamine to install the ethylenediamine linker
- Step 3 : Amide coupling with 2-naphthoyl chloride
Reaction yields for this route typically range between 45–60% overall, with the amide coupling step constituting the major bottleneck due to steric hindrance.
Convergent Approach with Late-Stage Amidation
This method delays amide bond formation until the final step, enabling modular synthesis:
- Arm A : Preparation of 2-(4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethylamine
- Arm B : Synthesis of 2-naphthoyl chloride
- Convergence : Coupling of Arm A and Arm B via Schotten-Baumann or mixed anhydride conditions
Patent data suggest this route improves scalability, with isolated yields reaching 68–72% for the final coupling step.
Detailed Stepwise Synthesis
Benzimidazolone Ring Formation
The 2-oxo-2,3-dihydro-1H-benzimidazole core is synthesized from o-phenylenediamine derivatives. Two protocols are prevalent:
Method A: Cyclocondensation with Urea
o-Phenylenediamine + Urea → Benzimidazolone (150–160°C, melt, 4–6 hr)
Yield : 78–85%
Side Products : Over-oxidized imidazoles (5–8%)
Method B: Carbonylative Cyclization
o-Phenylenediamine + Triphosgene → Benzimidazolone (0–5°C, DCM, 2 hr)
Yield : 90–94%
Advantage : Superior regioselectivity and reduced reaction time
Piperidine Functionalization
Introducing the benzimidazolone moiety to piperidine requires careful N-alkylation:
Reaction Conditions
- Substrate : Piperidine (1.0 eq)
- Electrophile : 1-chloro-4-nitrobenzene (1.2 eq)
- Base : K₂CO₃ (2.5 eq)
- Solvent : DMF, 80°C, 12 hr
- Yield : 62–67%
Key Challenge : Competing N-alkylation at both piperidine nitrogens necessitates excess benzimidazolone precursor to drive selectivity.
Ethylenediamine Linker Installation
The ethyl spacer is introduced via nucleophilic displacement:
Protocol
4-(2-Oxo-benzimidazol-1-yl)piperidine + 2-chloroethylamine hydrochloride → Alkylated intermediate (EtOH, reflux, 8 hr)
Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂
Yield : 58–63%
Amide Coupling Optimization
The final naphthamide installation is critical for achieving high purity. Comparative data for coupling methods are summarized below:
| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Schotten-Baumann | NaOH, 2-naphthoyl Cl | H₂O/Et₂O | 0–5 | 54 | 92 |
| EDCl/HOBt | EDCl, HOBt, DIPEA | DMF | RT | 72 | 98 |
| Mixed Anhydride | ClCO₂Et, NMM | THF | -15 | 68 | 95 |
EDCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole; DIPEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine
The EDCl/HOBt protocol provides optimal balance of yield and purity, though it requires rigorous drying of solvents to prevent hydrolysis.
Crystallization and Polymorph Control
Post-synthetic processing significantly impacts physicochemical properties. Patent-derived strategies include:
Amorphous Form Preparation
Crystalline Polymorphs
- Form A : Recrystallization from ethanol/water (7:3)
- PXRD Peaks : 8.2°, 12.7°, 16.3° 2θ
- Form B : Slow evaporation from acetonitrile
- PXRD Peaks : 6.5°, 10.1°, 14.9° 2θ
Analytical Characterization
Critical quality attributes are verified via:
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H, NH), 7.92–7.18 (m, 10H, Ar-H), 4.21 (t, J=6.8 Hz, 2H), 3.02–2.85 (m, 6H), 1.72–1.62 (m, 4H)
- IR (KBr) : 1665 cm⁻¹ (C=O amide), 1702 cm⁻¹ (imidazolone C=O)
Chromatographic Purity
- HPLC : >99.5% (C18, 70:30 MeOH/H₂O + 0.1% TFA, 1.0 mL/min)
Q & A
Q. Table 1: Synthetic Workflow
| Step | Reagents/Conditions | Purpose | Yield/Purity | Reference |
|---|---|---|---|---|
| Coupling | β-naphthol, EDC·HCl, acetonitrile:water | Form amide bond | 75% crude | |
| Purification | Crystallization (methanol:water) | Remove impurities | ≥98% (HPLC) |
[Basic] Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Q. Core Techniques :
- 1H/13C NMR : Assign protons and carbons in the benzimidazole (δ 6.8–7.5 ppm), piperidine (δ 2.5–3.5 ppm), and naphthamide (δ 7.8–8.5 ppm) moieties .
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1680 cm⁻¹, benzimidazolone C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (observed m/z: 462.97 [M+H]⁺) .
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .
[Advanced] How can researchers resolve contradictions in reported biological activity data across studies?
Q. Strategies :
- Standardize Assay Conditions : Re-evaluate activity under controlled parameters (e.g., cell line, incubation time, solvent/DMSO concentration) .
- Orthogonal Assays : Compare results from antimicrobial disk diffusion () with enzyme inhibition or fluorescence-based assays.
- Structural Analog Analysis : Test derivatives (e.g., chlorine-substituted analogs in ) to isolate activity-contributing groups .
Q. Table 2: Comparative Biological Activity of Structural Analogs
| Analog (CAS No.) | Modification | Reported Activity | Reference |
|---|---|---|---|
| VU0155069 (1130067-06-9) | 5-Chloro substitution | Enhanced kinase inhibition | |
| Ethyl 4-{...} (1421481-10-8) | Ester group | Reduced solubility |
[Advanced] What strategies optimize the pharmacokinetic profile of this compound?
Q. Approaches :
- LogP Adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP and improve aqueous solubility .
- Prodrug Design : Mask the amide group with hydrolyzable esters to enhance bioavailability .
- Salt Formation : Use hydrochloride or citrate salts to improve crystallinity and dissolution rates .
[Basic] How should researchers assess the purity and stability of this compound under storage?
- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times with standards .
- Stability Testing :
- Thermal : Store at 40°C for 1 month and monitor degradation via TLC .
- Hydrolytic : Expose to pH 2–9 buffers and analyze by NMR for hydrolysis products .
[Advanced] How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodology :
Core Modifications : Synthesize analogs with substituted benzimidazolones (e.g., 5-Cl, 5-CH3) and compare activity .
Side Chain Variation : Replace the piperidine-ethyl group with pyrrolidine or morpholine derivatives .
Bioisosteres : Substitute the naphthamide with quinoline or indole carboxamides .
Q. Key Parameters :
- IC50/EC50 : Measure inhibition constants in target assays (e.g., kinase or antimicrobial).
- Computational Modeling : Use docking studies to predict binding affinity to targets like histamine receptors .
[Basic] What are the primary biological targets or pathways associated with this compound?
- Reported Targets :
[Advanced] How to address low solubility in aqueous solutions during in vitro assays?
- Co-Solvents : Use DMSO (≤0.1%) or β-cyclodextrin inclusion complexes .
- Nanoformulation : Prepare liposomal or polymeric nanoparticles to enhance dissolution .
- pH Adjustment : Dissolve in mildly acidic buffers (pH 4–5) if the compound exhibits pH-dependent solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
